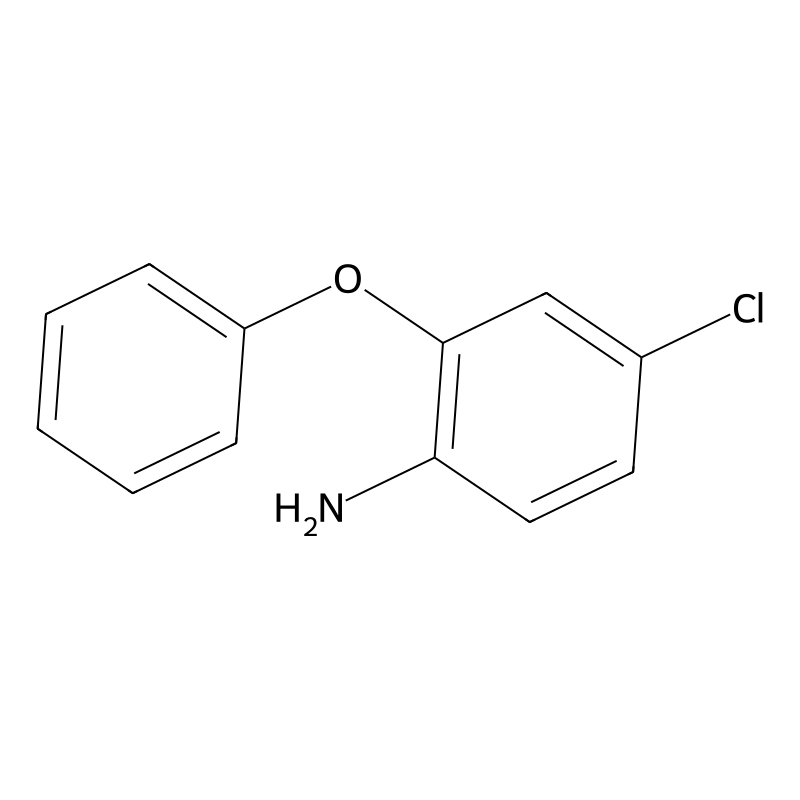4-Chloro-2-phenoxyaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Chloro-2-phenoxyaniline is an organic compound characterized by the presence of a chloro substituent on a phenoxy group attached to an aniline structure. Its chemical formula is C12H10ClN, and it features a molecular weight of approximately 221.67 g/mol. The compound exhibits notable properties due to its functional groups, making it relevant in various chemical and biological contexts.
Reagent for conversion of phenols to anilines
Studies have investigated the use of 4-Chloro-2-phenoxyaniline as a reagent to convert phenols (aromatic compounds with a hydroxyl group) to anilines (aromatic compounds with an amine group). This reaction offers a potential alternative to traditional methods ().
Synthesis of bioactive molecules
Some research explores the use of 4-Chloro-2-phenoxyaniline as a building block in the synthesis of molecules with potential biological activity. For example, it has been used in the synthesis of nitrotriazole and nitroimidazole amines for investigating antitrypanosomal activity (against Trypanosoma parasites) and mammalian cytotoxicity (toxic effects on mammalian cells) ().
- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom.
- Acylation: The amino group can react with acyl chlorides to form amides.
- Reduction: The nitro group, if present, can be reduced to an amine through catalytic hydrogenation or other reducing agents.
- Hydrolysis: In the presence of water, it can hydrolyze to yield corresponding phenolic compounds.
These reactions highlight its versatility as a building block in organic synthesis.
Research has indicated that 4-chloro-2-phenoxyaniline and its derivatives exhibit various biological activities, including:
- Antimicrobial Properties: Some studies suggest that derivatives of 4-chloro-2-phenoxyaniline possess antimicrobial activity against certain bacteria and fungi.
- Inhibition of Cytochrome P450 Enzymes: It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism in humans. The degree of halogenation affects its interaction with these enzymes, impacting drug metabolism and toxicity profiles .
Several synthesis methods exist for 4-chloro-2-phenoxyaniline, including:
- Direct Halogenation: Starting from phenoxyaniline, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
- Nucleophilic Aromatic Substitution: This method involves the reaction of phenol with chlorinated anilines in the presence of a base.
- Condensation Reactions: Combining 4-chloroaniline with phenol under acidic or basic conditions can yield the desired compound.
These methods vary in complexity and yield, making it essential to choose the appropriate approach based on the intended application.
4-Chloro-2-phenoxyaniline finds applications in several fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Dyes and Pigments: This compound is utilized in dye production due to its chromophoric properties.
- Research: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways .
Interaction studies involving 4-chloro-2-phenoxyaniline often focus on its binding affinity and inhibition capabilities with cytochrome P450 enzymes. These studies reveal how variations in halogenation influence its pharmacokinetic properties and potential toxicity. For instance, modifications to the phenoxy group can significantly alter its metabolic profile, impacting drug design strategies .
Several compounds share structural similarities with 4-chloro-2-phenoxyaniline. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Phenyl Isocyanate | Lacks chloro substituent | Used mainly in polyurethane production |
| 4-Chlorophenyl Isocyanate | Similar but lacks phenoxy group | Primarily used in pesticide formulations |
| 2-Phenoxyphenyl Isocyanate | Lacks chlorine atom | Exhibits different reactivity due to absence of Cl |
| 4-Chloroaniline | Lacks phenoxy group | Commonly used in dye manufacturing |
The uniqueness of 4-chloro-2-phenoxyaniline lies in its combination of both chloro and phenoxy functionalities, which enhances its reactivity and broadens its application scope compared to these similar compounds.








